Dibucaine hydrochloride
Overview
Description
Dibucaine hydrochloride: is a potent, long-acting local anesthetic of the amide type. It is commonly used for surface anesthesia and is one of the most effective and toxic long-acting local anesthetics. It is often used in spinal anesthesia and in topical formulations for pain relief from minor burns, cuts, insect bites, and hemorrhoids .
Mechanism of Action
Target of Action
Dibucaine hydrochloride, also known as Cinchocaine, is an amide-type local anesthetic . Its primary target is the neuronal voltage-gated sodium channels . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
This compound interacts with its targets by decreasing the neuronal membrane’s permeability to sodium ions . This action inhibits sodium influx through the sodium channels . As a result, it blocks both the initiation and conduction of nerve impulses , leading to a numbing effect in the area of application.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By inhibiting sodium channels, it disrupts the typical flow of sodium ions that is necessary for nerve impulse transmission . This disruption prevents membrane depolarization, thereby blocking the propagation of nerve impulses .
Pharmacokinetics
It is known that the compound is used for local or regional anesthesia, suggesting that its bioavailability is localized to the area of application .
Result of Action
The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, it produces numbness in the applied area, relieving minor pain and itching caused by minor cuts, burns, insect bites, stings, sunburn, or other skin irritations . It is also used to relieve rectal pain and itching caused by hemorrhoids or other rectal irritations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the pH of the environment, as it is relatively insoluble in alkaline aqueous solutions . Furthermore, the compound’s action may also be influenced by the specific characteristics of the tissue it is applied to, such as the presence of infection, open wounds, broken skin, burns, or irritated skin .
Biochemical Analysis
Biochemical Properties
Dibucaine hydrochloride interacts with neuronal voltage-gated sodium channels, inhibiting sodium influx . This interaction prevents membrane depolarization, subsequently blocking the initiation and propagation of nerve impulses . It also interacts with butyrylcholinesterase (BChE), inhibiting its activity and reducing the ability to convert butyrylcholine to its byproducts .
Cellular Effects
This compound exerts its effects on various types of cells, primarily neurons, by blocking the initiation and conduction of nerve impulses . This results in a numbing effect, relieving pain and itching caused by minor skin irritations .
Molecular Mechanism
At the molecular level, this compound binds to specific receptors within the pores of neuronal cell membrane sodium channels . This binding blocks ion movement, preventing neurons from reaching action potential and thereby interrupting nerve impulses . This is how this compound exerts its effects.
Temporal Effects in Laboratory Settings
It is known that the drug’s anesthetic effects are temporary and reverse when the anesthetic diffuses from the site of action within the nerve .
Dosage Effects in Animal Models
This compound is one of the most potent and toxic amide anesthetics, about 10 times more toxic than lidocaine and 20 times more toxic than procaine hydrochloride in producing neurologic and cardiovascular effects . The effects of the product vary with different dosages in animal models, and toxic or adverse effects can occur at high doses .
Metabolic Pathways
It is known that the drug interacts with butyrylcholinesterase (BChE), an enzyme involved in the metabolism of certain drugs .
Transport and Distribution
It is known that the drug is applied topically and exerts its effects locally at the site of application .
Subcellular Localization
Given its mechanism of action, it is likely that the drug localizes to neuronal cell membranes where it interacts with sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Dibucaine hydrochloride can be synthesized starting from isatin, followed by a series of reactions. The process involves the formation of 2-butoxy-N-(2-diethylaminoethyl)-4-quinolinecarboxamide, which is then converted to its hydrochloride salt .
Industrial Production Methods: : Industrial production of this compound involves the use of high-purity reagents and stringent reaction conditions to ensure the final product meets pharmaceutical standards. The process typically includes steps such as recrystallization and chromatographic purification to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: : Dibucaine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not commonly utilized in its applications.
Reduction: Reduction reactions are also possible but are not typically relevant to its primary uses.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include strong acids and bases, as well as organic solvents like chloroform and methanol .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives of this compound .
Scientific Research Applications
Chemistry: : Dibucaine hydrochloride is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods .
Biology: : In biological research, this compound is used to study the effects of local anesthetics on cellular processes and ion channels .
Medicine: : Medically, this compound is used as a local anesthetic for spinal anesthesia and in topical formulations for pain relief .
Industry: : In the pharmaceutical industry, this compound is used in the formulation of various topical and injectable anesthetic products .
Comparison with Similar Compounds
Similar Compounds: : Dibucaine hydrochloride is similar to other amide-type local anesthetics such as lidocaine, prilocaine, and bupivacaine .
Uniqueness: : this compound is distinguished by its high potency and long duration of action. It is one of the most toxic long-acting local anesthetics, which limits its use to specific applications like spinal anesthesia .
List of Similar Compounds
- Lidocaine
- Prilocaine
- Bupivacaine
- Ropivacaine
Properties
IUPAC Name |
2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBBMHQKZBJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976471 | |
Record name | Cinchocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61-12-1 | |
Record name | Dibucaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibucaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibucaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchocaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z97702A5DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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